

In-Depth Technical Guide: 4-Chloro-6-iodo-2-methylquinazoline

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Compound of Interest

Compound Name: 4-Chloro-6-iodo-2-methylquinazoline

CAS No.: 351426-06-7

Cat. No.: B1365418

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Compound Identity & Core Profile

Attribute	Technical Detail
Chemical Name	4-Chloro-6-iodo-2-methylquinazoline
CAS Registry Number	351426-06-7
Molecular Formula	C ₉ H ₆ ClIN ₂
Molecular Weight	304.52 g/mol
Physical State	Solid (typically off-white to pale yellow/brown depending on purity)
Solubility	Soluble in DCM, DMF, DMSO; limited solubility in non-polar hydrocarbons.
Storage	Inert atmosphere (Argon/Nitrogen), 2–8°C, protect from moisture (hydrolysis risk at C4).

Introduction: The Bifunctional Scaffold

4-Chloro-6-iodo-2-methylquinazoline is a high-value heterocyclic intermediate in medicinal chemistry, particularly in the development of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR

and VEGFR pathways.

Its utility stems from its orthogonal reactivity profile. It possesses two distinct electrophilic sites:

- C4-Position (Chlorine): Highly activated for Nucleophilic Aromatic Substitution (S_NAr). This is the primary site for introducing the pharmacophore's "hinge-binding" motif (often an aniline).
- C6-Position (Iodine): A classic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). This site allows for the extension of the scaffold into the "solvent-exposed" region of the kinase pocket.
- C2-Position (Methyl): Unlike the proton found in many generic quinazolines, the 2-methyl group provides metabolic stability and can influence the atropisomerism of the final drug candidate.

Synthetic Pathway & Mechanism[1]

The synthesis of **4-chloro-6-iodo-2-methylquinazoline** is typically achieved via a two-step sequence starting from 2-amino-5-iodobenzoic acid.

Step 1: Cyclocondensation (The Niementowski Variation)

The precursor, 6-iodo-2-methylquinazolin-4(3H)-one, is constructed by condensing 2-amino-5-iodobenzoic acid with acetic anhydride (to install the C2-methyl) followed by treatment with ammonia or formamide derivatives.

Step 2: Deoxychlorination

The carbonyl oxygen at C4 is substituted with chlorine using phosphorus oxychloride ($POCl_3$). This transformation is mechanistically driven by the formation of a dichlorophosphoryl intermediate, which acts as a leaving group.

Visualization: Synthetic Route



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Figure 1: Step-wise synthesis from anthranilic acid derivative to the final chlorinated scaffold.

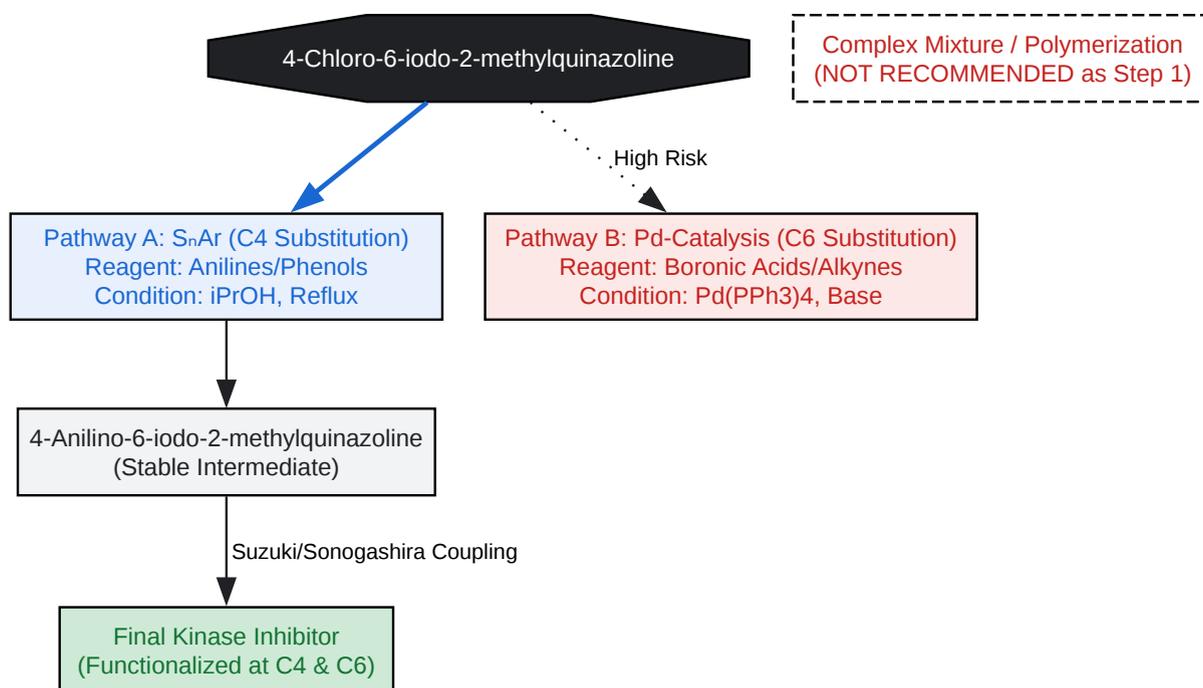
Reactivity Profile & Chemo-Selectivity

The power of this scaffold lies in the order of operations. Researchers must exploit the reactivity gap between the C4-Cl and C6-I bonds.

The Golden Rule of Functionalization

S_NAr first, Cross-Coupling second. Attempting Pd-catalysis on the chloro-iodo intermediate often leads to complex mixtures because the oxidative addition of Pd(0) can occur at the C6-I bond simultaneously with potential side reactions at C4. However, the C4-Cl bond is significantly more electrophilic towards nucleophiles (amines, phenols) due to the electron-deficient nature of the pyrimidine ring.

Visualization: Orthogonal Reactivity Map



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Figure 2: Logical workflow for selective functionalization. Pathway A is the standard industry protocol.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Chloro-6-iodo-2-methylquinazoline

Note: This protocol assumes the availability of the quinazolinone precursor.

Reagents:

- 6-Iodo-2-methylquinazolin-4(3H)-one (1.0 eq)
- Phosphorus Oxychloride (POCl_3) (Excess, typically 5–10 eq)
- Triethylamine (Et_3N) (1.5 eq) or N,N-Diethylaniline
- Solvent: None (Neat) or Toluene if scale >10g.

Procedure:

- Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl_2), suspend the quinazolinone in POCl_3 .
- Activation: Add the base (Et_3N) dropwise. Caution: Exothermic reaction.
- Reaction: Heat the mixture to reflux (approx. 105°C) for 3–5 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The starting material spot (polar) should disappear, replaced by a faster-moving UV-active spot.
- Workup (Critical):
 - Cool the mixture to room temperature.
 - Concentrate under reduced pressure to remove excess POCl_3 .

- Quench: Pour the residue slowly onto crushed ice/water with vigorous stirring. Do not allow the temperature to rise significantly to prevent hydrolysis of the product.
- Neutralize with saturated NaHCO_3 solution to pH 7–8.
- Extract with Dichloromethane (DCM) (3x).
- Purification: Dry organic layers over anhydrous Na_2SO_4 , filter, and concentrate. Recrystallize from Hexane/DCM if necessary.

Protocol B: $\text{S}_\text{n}\text{Ar}$ Functionalization (C4-Aniline Coupling)

Standard method for generating the kinase inhibitor scaffold.

Reagents:

- **4-Chloro-6-iodo-2-methylquinazoline** (1.0 eq)[1]
- Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)
- Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN)

Procedure:

- Dissolve the quinazoline derivative in iPrOH (approx. 10 mL per gram).
- Add the aniline.[2]
- Heat to reflux for 2–4 hours.
- Observation: The product often precipitates out of the hot solution as the hydrochloride salt.
- Isolation: Cool to room temperature. Filter the solid. Wash with cold iPrOH and Ether.
- Free Base Formation (Optional): Partition the solid between EtOAc and sat. NaHCO_3 to obtain the free base for the subsequent Palladium coupling step.

References

- PubChem. (2025).[3] 4-Chloro-6-iodoquinazoline Compound Summary. (Note: Used for structural analogy and reactivity data of the 2-H variant). Retrieved from [\[Link\]](#)
- Beilstein Journal of Organic Chemistry. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. (Validation of S_NAr methodology). Retrieved from [\[Link\]](#)

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Sources

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- [3. 4-Chloro-6-iodoquinazoline | C8H4ClIN2 | CID 11173809 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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